1-(4-Methylphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]ethan-1-one
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Overview
Description
1-(4-Methylphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]ethan-1-one is an organic compound that belongs to the class of aromatic ketones It features a phenyl group substituted with a methyl group at the para position and a pyrimidine ring substituted with a methyl group at the 6-position, connected via a sulfanyl linkage to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]ethan-1-one typically involves the following steps:
Formation of the Sulfanyl Linkage: The initial step involves the reaction of 4-methylthiophenol with 6-methyl-4-chloropyrimidine in the presence of a base such as potassium carbonate. This reaction forms the sulfanyl linkage between the phenyl and pyrimidine rings.
Formation of the Ethanone Moiety: The next step involves the reaction of the intermediate product with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. This step introduces the ethanone moiety to the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens, catalysts like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
1-(4-Methylphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)ethan-1-one: Lacks the sulfanyl and pyrimidine groups, making it less complex and potentially less versatile in its applications.
2-(4-Methylphenyl)-1-(6-methylpyrimidin-4-yl)ethan-1-one: Similar structure but with different positioning of the functional groups, which may affect its reactivity and applications.
Uniqueness
1-(4-Methylphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
89991-24-2 |
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Molecular Formula |
C14H14N2OS |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylethanone |
InChI |
InChI=1S/C14H14N2OS/c1-10-3-5-12(6-4-10)13(17)8-18-14-7-11(2)15-9-16-14/h3-7,9H,8H2,1-2H3 |
InChI Key |
XPSOSKFBEKLWMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC=NC(=C2)C |
Origin of Product |
United States |
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